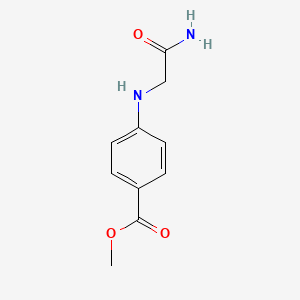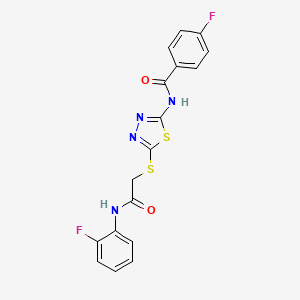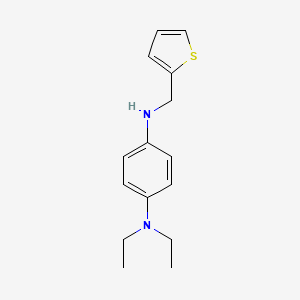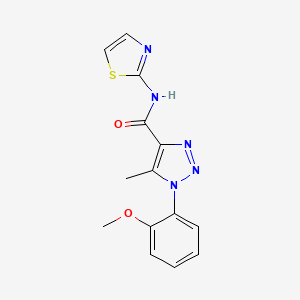
1-(2-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide, also known as MTCA, is a chemical compound with potential scientific research applications. MTCA belongs to the class of triazole-based compounds and has been found to possess various biological activities.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infections. This compound has also been found to modulate the expression of various genes involved in oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. This compound has also been found to induce apoptosis in tumor cells, leading to a reduction in tumor growth. This compound has also been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
1-(2-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it exhibits potent biological activities, making it a potential candidate for drug development. Another advantage is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its effectiveness. Another limitation is that its toxicity and side effects are not fully understood, making it difficult to determine its safety for human use.
将来の方向性
There are several future directions for the scientific research of 1-(2-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide. One future direction is to further investigate its mechanism of action and optimize its effectiveness. Another future direction is to study its toxicity and safety for human use. Additionally, future research could focus on the development of this compound-based drugs for the treatment of various diseases, including inflammation, cancer, and microbial infections.
合成法
1-(2-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide can be synthesized using a variety of methods. One such method involves the reaction of 2-methoxyaniline with methyl isocyanate followed by reaction with thiosemicarbazide and 2-bromo-5-methylpyridine to yield this compound. Another method involves the reaction of 2-methoxyaniline with methyl isocyanate followed by reaction with thiosemicarbazide and 2-bromo-5-methylthiazole to yield this compound.
科学的研究の応用
1-(2-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide has been found to possess various biological activities, making it a potential candidate for scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been found to possess potent antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(13(20)16-14-15-7-8-22-14)17-18-19(9)10-5-3-4-6-11(10)21-2/h3-8H,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHGAKOVKHXFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2665610.png)
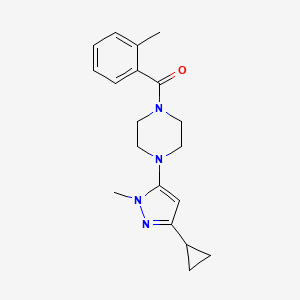
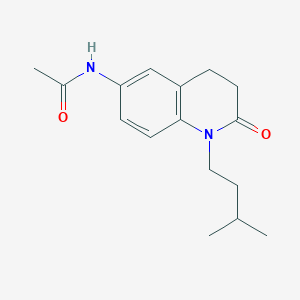
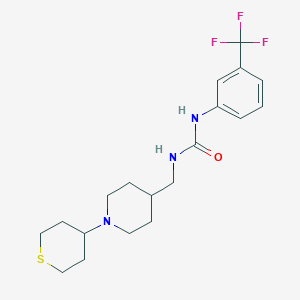
![(4Ar,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2665616.png)
![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2665619.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2665620.png)
![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)
